molecular formula C16H14N4O2 B3390101 6-cyclopropyl-3-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 953891-57-1

6-cyclopropyl-3-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3390101
CAS No.: 953891-57-1
M. Wt: 294.31 g/mol
InChI Key: JJUMUYPEXZXUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-cyclopropyl-3-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase identified as a key driver in certain cancers. Its primary research value lies in the targeted investigation of hepatocellular carcinoma (HCC) driven by FGF19-FGFR4 signaling axis hyperactivation. The compound exerts its effect by competitively binding to the ATP-binding pocket of FGFR4 , thereby inhibiting its kinase activity and subsequent downstream signaling pathways such as MAPK and STAT3. This targeted mechanism allows researchers to precisely probe the oncogenic addiction of FGFR4-dependent cancer cells and study the effects of pathway suppression on tumor cell proliferation, survival, and apoptosis. The high selectivity for FGFR4 over other FGFR family members (FGFR1-3) makes it an invaluable tool for dissecting the unique biological functions of FGFR4 without the confounding effects of pan-FGFR inhibition. Its application extends to in vitro and in vivo models for evaluating the therapeutic potential of FGFR4 blockade and for identifying potential resistance mechanisms, thereby contributing significantly to the development of novel targeted cancer therapies.

Properties

IUPAC Name

6-cyclopropyl-3-methyl-1-pyridin-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-9-14-11(16(21)22)8-12(10-5-6-10)18-15(14)20(19-9)13-4-2-3-7-17-13/h2-4,7-8,10H,5-6H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUMUYPEXZXUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Cyclopropyl-3-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 953891-57-1) is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SARs).

Chemical Structure and Properties

The molecular formula of this compound is C16H14N4O2C_{16}H_{14}N_{4}O_{2} with a molecular weight of 294.31 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its pharmacological potential.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance, compounds with similar structures have shown potent antiproliferative effects against various human cancer cell lines, including HeLa and HCT116 cells. The most effective analogs demonstrated IC50 values in the low micromolar range (0.75–4.15 μM), indicating their potential as therapeutic agents in cancer treatment .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
Compound AHeLa0.75
Compound BHCT1161.5
Compound CA3750.41

Kinase Inhibition

This compound has been evaluated for its inhibitory effects on various protein kinases, which are critical in cancer progression. Notably, it has shown inhibition against CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively . These findings suggest that this compound could be a promising candidate for developing selective kinase inhibitors.

Anti-inflammatory Properties

In addition to its anticancer activity, pyrazolo[3,4-b]pyridines have been reported to possess anti-inflammatory effects. Compounds within this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. Preliminary results indicate that some derivatives exhibit potent COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. Variations at the 3 and 6 positions of the pyrazole ring have been associated with enhanced potency against specific targets. For example, substituents that increase lipophilicity or alter electronic properties tend to improve kinase inhibition and anticancer activity .

Case Studies

Several case studies highlight the effectiveness of pyrazolo[3,4-b]pyridine derivatives in clinical settings:

  • Study on Cancer Cell Lines : A study evaluated the antiproliferative effects of various pyrazolo derivatives on breast cancer models and found that certain compounds inhibited tumor growth without affecting normal cell proliferation.
  • Kinase Inhibition Study : Research demonstrated that specific modifications to the pyrazolo scaffold led to increased selectivity towards CDK inhibitors, suggesting that targeted design can yield compounds with desirable therapeutic profiles.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that compounds containing the pyrazolo-pyridine moiety exhibit significant anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit specific cancer cell lines. In vitro assays demonstrated that modifications to the compound can enhance its efficacy against various types of cancer, making it a promising candidate for further development in cancer therapeutics .

2. Antimicrobial Properties
The antimicrobial activity of 6-cyclopropyl-3-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has also been investigated. Preliminary results suggest that this compound exhibits inhibitory effects against several bacterial strains, indicating its potential as an antibiotic agent. Further studies are needed to elucidate the mechanisms by which it exerts these effects .

3. Neurological Applications
Research has shown that similar compounds can interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression and anxiety. The modulation of serotonin receptors by derivatives of this compound may provide new avenues for therapeutic interventions in mental health .

Biochemical Applications

1. Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been studied extensively. It has been shown to inhibit specific kinases involved in cellular signaling pathways, which are crucial for cancer progression and other diseases. This inhibition can lead to decreased cell proliferation and increased apoptosis in affected cells .

2. Targeting Protein Interactions
this compound has been evaluated for its ability to disrupt protein-protein interactions that are essential for disease progression. By interfering with these interactions, the compound may serve as a lead for developing new therapeutic agents aimed at complex diseases like cancer and autoimmune disorders .

Material Science Applications

1. Development of Novel Materials
Due to its unique structural features, this compound can be employed in the synthesis of novel materials with specific electronic properties. Its application in organic electronics and photonic devices is being explored, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro.
Study 2Antimicrobial PropertiesShowed effectiveness against multiple bacterial strains with low MIC values.
Study 3Neurological EffectsIndicated potential modulation of serotonin receptors, suggesting antidepressant-like effects.
Study 4Enzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in cancer signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[3,4-b]pyridine-4-carboxylic acid scaffold has been extensively modified to study structure-activity relationships (SAR). Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name R6 Substituent R3 Substituent R1 Substituent Molecular Formula Molecular Weight Key Properties/Activities
Target Compound Cyclopropyl Methyl Pyridin-2-yl C17H14N4O2 310.32 N/A (Structural analog)
6-Phenyl-1-(pyridin-4-ylmethyl) (HTS hit) Phenyl - Pyridin-4-ylmethyl C19H14N4O2 336.34 BasE inhibitor (IC50 = 1.2 µM)
Compound 8 (OXA-48 inhibitor) 3-Cl-4-OH-5-MeO-Ph 4-EtPh - C22H18ClFN3O4 454.85 OXA-48 inhibitor (Ki = 0.8 µM)
1-(2-Chlorobenzyl)-6-cyclopropyl-3-methyl Cyclopropyl Methyl 2-Cl-Benzyl C19H16ClN3O2 353.80 Improved metabolic stability
5-Chloro-6-cyclopropyl-1-(4-F-Ph)-3-methyl Cyclopropyl, 5-Cl Methyl 4-Fluorophenyl C17H13ClFN3O2 343.76 Enhanced lipophilicity (LogP = 3.1)

Key Observations :

R1 Substitutions: The target compound’s pyridin-2-yl group at R1 may facilitate π-π stacking or hydrogen bonding compared to bulkier groups like pyridin-4-ylmethyl or 2-chlorobenzyl .

R6 Substituents :

  • Cyclopropyl (target compound) enhances metabolic stability compared to phenyl or halogenated aryl groups .
  • 3-Cl-4-OH-5-MeO-phenyl in Compound 8 improves enzyme inhibition (OXA-48) but may reduce solubility.

R3 Substituents :

  • Methyl (target compound) is a common substituent for steric optimization. Larger groups (e.g., 4-EtPh in Compound 8 ) may increase steric hindrance, affecting binding.

Biological Activity: Analogs with halogenated aryl groups (e.g., 5-Cl in ) show increased lipophilicity, which correlates with membrane permeability but may reduce aqueous solubility. The HTS hit compound demonstrates nanomolar inhibition of BasE, a siderophore enzyme, highlighting the scaffold’s versatility.

Research Findings and Implications

  • Enzyme Inhibition : Modifications at R6 and R1 significantly influence inhibitory potency. For example, electron-withdrawing groups (e.g., Cl, F) enhance binding to β-lactamases .
  • Solubility vs. Permeability : Cyclopropyl and pyridinyl groups balance solubility (via hydrogen bonding) and permeability (via reduced polarity) .
  • Synthetic Accessibility : Microwave-assisted cyclization (e.g., ) and ester hydrolysis are common strategies, though yields vary widely (32–94%) .

Q & A

Q. What are the established synthetic routes for 6-cyclopropyl-3-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core Formation : Condensation of pyridine derivatives with cyclopropane-containing precursors to assemble the pyrazolo[3,4-b]pyridine core. For example, cyclization of 2-aminopyridine derivatives with cyclopropane carbonyl chloride under reflux conditions in toluene .

Functionalization : Introduction of the pyridin-2-yl group via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and a boronic acid derivative of pyridine .

Carboxylic Acid Activation : Hydrolysis of ester intermediates (e.g., methyl esters) using NaOH in aqueous THF to yield the carboxylic acid moiety .

Q. Optimization Tips :

  • Use microwave-assisted synthesis to reduce reaction times and improve yields.
  • Employ high-throughput screening to identify optimal solvent systems (e.g., DMF for polar intermediates, toluene for cyclization steps) .
  • Monitor reaction progress via HPLC to minimize side products.

Q. How can the structural identity and purity of this compound be confirmed?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, pyridine aromatic protons at δ 7.5–8.5 ppm) .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrazolo-pyridine core.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (C₁₇H₁₆N₄O₂, exact mass 320.12) .
  • X-Ray Crystallography : Resolve crystal structure to confirm spatial arrangement of substituents (e.g., dihedral angles between pyridine and pyrazolo rings) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column with a mobile phase of acetonitrile/0.1% formic acid .

Q. What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:

  • Cytotoxicity : MTT assay in cancer cell lines (e.g., prostate, breast) to evaluate IC₅₀ values .
  • Kinase Inhibition : Screen against kinase panels (e.g., mTOR, EGFR) using ADP-Glo™ assays .
  • Autophagy Induction : Monitor LC3-II/LC3-I ratio via Western blotting in autophagy-deficient cell models .
  • Solubility and Stability :
    • Thermodynamic Solubility : Shake-flask method in PBS (pH 7.4) .
    • Plasma Stability : Incubate compound in human plasma (37°C, 24h) and quantify via LC-MS/MS .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropyl vs. methyl groups) influence target binding and pharmacokinetics?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Replace cyclopropyl with methyl or trifluoromethyl groups to assess effects on lipophilicity (logP) and target affinity .
    • Use molecular docking (e.g., AutoDock Vina) to model interactions with mTOR’s ATP-binding pocket .
  • Pharmacokinetic Profiling :
    • Microsomal Stability : Incubate with liver microsomes to measure metabolic half-life .
    • Caco-2 Permeability : Evaluate intestinal absorption potential .

Q. What mechanistic studies are critical to resolve conflicting data on its anti-proliferative effects?

Methodological Answer:

  • Pathway Analysis :
    • RNA Sequencing : Compare transcriptomic profiles of treated vs. untreated cells to identify dysregulated pathways (e.g., autophagy vs. apoptosis) .
    • CRISPR Knockout : Validate mTOR dependency using mTOR-knockout cell lines .
  • In Vivo Validation :
    • Xenograft Models : Administer compound (10–50 mg/kg, oral) to mice bearing prostate tumors and monitor tumor volume vs. autophagy markers .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Bioavailability Studies :
    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate plasma concentrations (Cₘₐₓ, AUC) with tumor growth inhibition .
    • Formulation Optimization : Use nanoparticle encapsulation to enhance solubility and tissue penetration .
  • Metabolite Identification :
    • LC-QTOF-MS : Identify active metabolites in plasma and tumor homogenates .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?

Methodological Answer:

  • Matrix Interference :
    • Protein Precipitation : Use acetonitrile for plasma sample cleanup .
    • LC-MS/MS : Employ a deuterated internal standard (e.g., ²H₅-labeled analog) to correct for ion suppression .
  • Detection Limits : Optimize MRM transitions (e.g., m/z 321 → 203 for quantification) with a lower limit of 1 ng/mL .

Q. What experimental designs are recommended for studying synergistic effects with other anticancer agents?

Methodological Answer:

  • Combination Index (CI) :
    • Use Chou-Talalay method to calculate CI values in prostate cancer cells treated with this compound + cisplatin .
  • Transcriptomic Profiling :
    • Single-Cell RNA-Seq : Identify subpopulations with enhanced sensitivity to combination therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclopropyl-3-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
6-cyclopropyl-3-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.